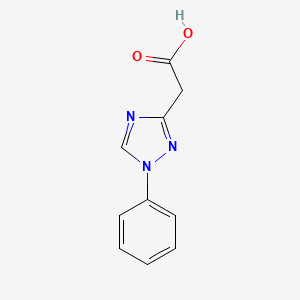

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

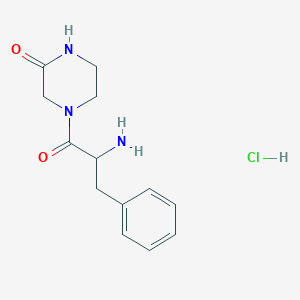

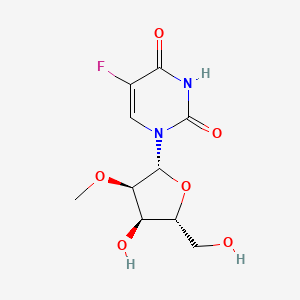

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid is a biochemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Mécanisme D'action

Target of Action

It’s known that triazole compounds, which include this compound, are capable of binding to a variety of enzymes and receptors . This broad-spectrum binding ability is due to the presence of nitrogen atoms in the triazole ring, which can form hydrogen bonds with different targets .

Mode of Action

Triazole compounds are known to undergo a transformation between enol and keto forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that triazole compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of the triazole ring in the compound can improve its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

It’s known that the photophysical nature of triazole compounds can be influenced by excited-state proton transfer , which could potentially be affected by environmental factors such as light and temperature.

Analyse Biochimique

Biochemical Properties

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is essential for DNA replication and cell division in bacteria . The interaction between this compound and topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby preventing the enzyme from performing its function. Additionally, this compound has been found to interact with proteins involved in oxidative stress response, enhancing their antioxidant activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant response . Activation of this pathway leads to increased expression of genes involved in detoxification and protection against oxidative damage. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of topoisomerase IV, inhibiting its activity and thereby preventing DNA replication in bacteria . Additionally, this compound has been shown to activate the Nrf2 pathway by binding to Keap1, a protein that normally inhibits Nrf2 . This binding releases Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. In in vitro studies, this compound has been observed to maintain its biological activity for extended periods, suggesting its potential for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, this compound can cause toxic or adverse effects, including liver damage and disruption of normal cellular function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . Additionally, this compound interacts with enzymes involved in the detoxification of reactive oxygen species, enhancing their activity and promoting cellular protection against oxidative damage . These interactions contribute to the compound’s overall impact on cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Binding proteins, such as albumin, play a role in the compound’s distribution and localization within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications, such as phosphorylation, direct this compound to specific compartments within the cell . The localization of this compound within the nucleus is particularly important for its role in modulating gene expression and activating the Nrf2 pathway .

Méthodes De Préparation

The synthesis of (1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid has a wide range of scientific research applications:

Biology: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Comparaison Avec Des Composés Similaires

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid can be compared with other triazole-containing compounds, such as:

1,2,3-Triazoles: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.

1,3,4-Triazoles: These compounds also have a different arrangement of nitrogen atoms and are used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions.

Propriétés

IUPAC Name |

2-(1-phenyl-1,2,4-triazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQMCNZJCKXADW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)